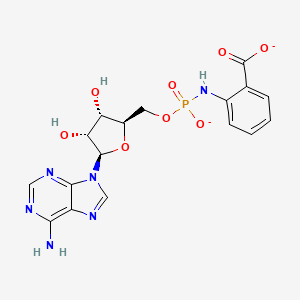

N-Adenylylanthranilate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

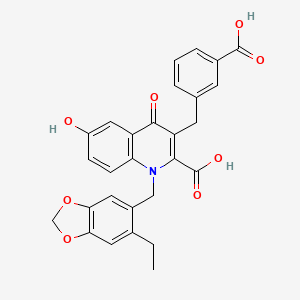

N-adenylylanthranilate is dianion of N-adenylylanthranilic acid arising from deprotonation of the carboxy and phosphoramidate OH groups; major species at pH 7.3. It is a hydroxy monocarboxylic acid anion and an organic phosphoramidate anion. It is a conjugate base of a N-adenylylanthranilic acid.

Aplicaciones Científicas De Investigación

Biotechnological Production : N-Methylanthranilate, a derivative of N-Adenylylanthranilate, is used as a precursor for bioactive compounds such as anticancer alkaloids and as a building block for peptide-based drugs. Its production through fermentation using engineered Corynebacterium glutamicum has been explored. This approach provides a more sustainable and cost-effective method compared to chemical synthesis, especially for pharmaceutical applications (Walter et al., 2020).

Plant Defense Mechanisms : Research on maize has identified methyltransferases, specifically Anthranilic Acid Methyltransferase1 (AAMT1), that are responsible for methylating anthranilic acid, which is involved in the plant's defense against herbivores. This suggests the potential for genetic engineering to enhance crop resistance to pests (Köllner et al., 2010).

Phytoalexin Biosynthesis : In Dianthus caryophyllus (carnation) cell cultures, the response to pathogens includes the accumulation of N-benzoyl-4-methoxyanthranilic acid, a phytoalexin. Enzymes like benzoyl-CoA:anthranilate N-benzoyltransferase, which catalyze the N-benzoylation of anthranilate, play a crucial role in this defense mechanism (Reinhard & Matern, 1989).

Microbial Synthesis of Derivatives : Escherichia coli strains have been engineered for the synthesis of anthranilate derivatives such as N-methylanthranilate. These compounds have applications in flavors, fragrances, and possess biological functions like antinociceptive and analgesic activities (Lee et al., 2019).

Antioxidant and Antigenotoxic Activities : Avenanthramides, which are substituted N-cinnamoylanthranilic acids found in oats, have shown significant antioxidant and antigenotoxic activities. These properties indicate potential health benefits and therapeutic applications (Lee-Manion et al., 2009).

Siderophore Biosynthesis : In microbial siderophore biosynthesis, enzymes like aryl acid adenylating enzymes utilize anthranilic acid. These enzymes are key in the production of siderophores, which are crucial for iron uptake in bacteria. Understanding these enzymes can lead to new antibacterial strategies (Neres et al., 2008).

Fluorescent Nucleotide Analogs : Anthraniloyladenosine derivatives have been used as fluorescent analogs for nucleotides, aiding in the study of nucleotide-protein interactions and enzyme mechanisms (Hiratsuka, 1983).

Biopharmaceutical Analysis : In the biopharmaceutical industry, the analysis of N-glycosylation patterns is crucial for ensuring drug efficacy and safety. Methods using anthranilic acid as a fluorescent label have been developed for the detailed analysis of N-glycans in biopharmaceuticals (Higel et al., 2013).

Potential Biocatalysts : The adenylation domain of NRPS-like proteins has been explored for engineering towards substrates like anthranilate. These engineered domains can potentially serve as biocatalysts for the production of various aldehydes, expanding the toolkit for synthetic biology applications (Wang & Zhao, 2014).

Propiedades

Nombre del producto |

N-Adenylylanthranilate |

|---|---|

Fórmula molecular |

C17H17N6O8P-2 |

Peso molecular |

464.3 g/mol |

Nombre IUPAC |

2-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]amino]benzoate |

InChI |

InChI=1S/C17H19N6O8P/c18-14-11-15(20-6-19-14)23(7-21-11)16-13(25)12(24)10(31-16)5-30-32(28,29)22-9-4-2-1-3-8(9)17(26)27/h1-4,6-7,10,12-13,16,24-25H,5H2,(H,26,27)(H2,18,19,20)(H2,22,28,29)/p-2/t10-,12-,13-,16-/m1/s1 |

Clave InChI |

VRPRDYILQKJWNN-XNIJJKJLSA-L |

SMILES isomérico |

C1=CC=C(C(=C1)C(=O)[O-])NP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)[O-])NP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

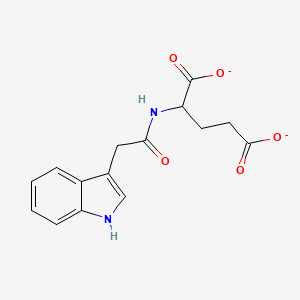

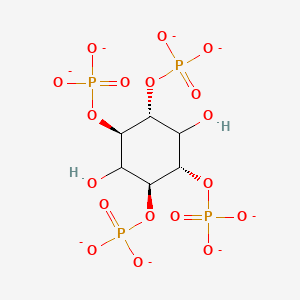

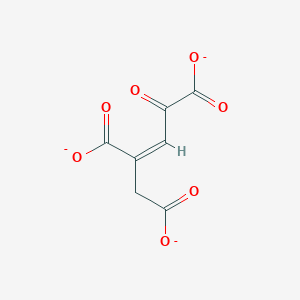

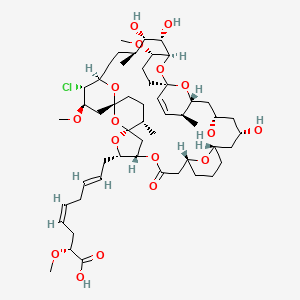

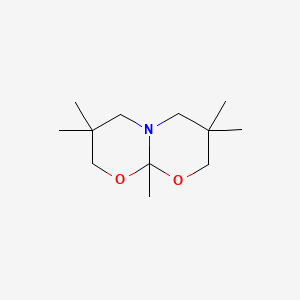

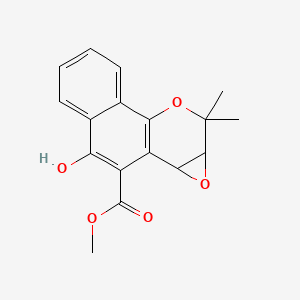

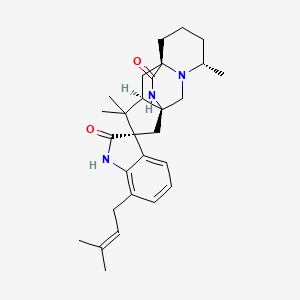

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[[4-[[(diphenylmethyl)amino]-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid tert-butyl ester](/img/structure/B1262916.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B1262920.png)

![(4R)-2-[4-(3-hydroxypropoxy)phenyl]-N-[2-(4-morpholinyl)ethyl]-4-prop-2-enyl-5H-oxazole-4-carboxamide](/img/structure/B1262922.png)

![Cucurbit[5]uril--cucurbit[10]uril](/img/structure/B1262929.png)